An In-depth Technical Guide to Dabrafenib (GSK2118436): Physical Properties and Safety Data
An In-depth Technical Guide to Dabrafenib (GSK2118436): Physical Properties and Safety Data
Abstract: This comprehensive technical guide provides an in-depth analysis of the physical properties, safety data, and handling protocols for Dabrafenib, a potent and selective inhibitor of BRAF kinases. Primarily intended for researchers, scientists, and professionals in drug development, this document synthesizes critical information from safety data sheets and scientific literature to ensure safe and effective laboratory use. The guide also delves into the mechanism of action of Dabrafenib and offers practical experimental protocols.
A Note on Chemical Identification
While this guide addresses the compound associated with CAS number 860722-53-8, it is crucial to note that the preponderance of scientific and safety literature identifies the active pharmaceutical ingredient Dabrafenib by the CAS number 1195765-45-7 .[1][2][3][4][5] The compound 5-Methyl-1H-imidazo[4,5-b]pyridin-7-amine is associated with CAS 860722-53-8.[6][7] For the purpose of this guide, and to provide the most relevant and comprehensive safety and technical data, we will focus on Dabrafenib (GSK2118436), which is the widely recognized and studied compound in cancer research and therapy.
Physicochemical Properties
Dabrafenib is a synthetic, orally bioavailable small molecule.[5] Its fundamental properties are pivotal for its formulation, storage, and application in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [1][2][3] |
| Synonyms | GSK2118436, Tafinlar | [1][2][3][5] |
| CAS Number | 1195765-45-7 | [1][2][3][4][5] |
| Molecular Formula | C23H20F3N5O2S2 | [3][4][5] |
| Molecular Weight | 519.56 g/mol | [3][4][5] |
| Appearance | White to off-white solid powder | [5] |
| Purity | >98% | [4] |
| Solubility | Soluble in DMSO (at 30 mg/mL) and Ethanol (at 1 mg/mL with slight warming). Insoluble in water. | [2][4][8] |
| Storage | Store lyophilized powder at -20°C, desiccated. In solution, store at -20°C and use within 3 months. Aliquoting is recommended to avoid multiple freeze-thaw cycles. | [4] |
Mechanism of Action: Targeting the MAPK/ERK Pathway
Dabrafenib is a highly selective inhibitor of the BRAF kinase, a key component of the MAP kinase/ERK signaling pathway.[5] This pathway is crucial for regulating cell proliferation, differentiation, and survival. In many cancers, particularly melanoma, mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of the BRAF protein and downstream signaling, driving uncontrolled cell growth.[8]
Dabrafenib potently inhibits mutant forms of BRAF, including BRAF V600E, V600K, V600R, and V600D.[4] Its inhibitory activity is significantly higher for these mutant forms compared to wild-type BRAF and CRAF.[4][9]
Inhibitory Concentrations (IC50):
By inhibiting the mutated BRAF kinase, Dabrafenib effectively blocks downstream signaling through MEK and ERK, leading to a decrease in cell proliferation and induction of apoptosis in BRAF-mutant tumor cells.[4][8]
Caption: Dabrafenib inhibits the mutated BRAF kinase in the MAPK/ERK pathway.
Comprehensive Safety Data
The following safety information is synthesized from multiple Safety Data Sheets (SDS).[1][2][3] It is imperative to consult the specific SDS provided by your supplier before handling this compound.
Hazard Identification
Dabrafenib is classified with the following hazards:
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child (H361).[1][2]
-
Specific Target Organ Toxicity (Repeated Exposure) (Category 2): May cause damage to the heart through prolonged or repeated exposure (H373).[1]
-
Hazardous to the Aquatic Environment (Acute Hazard, Category 1): Very toxic to aquatic life (H400).[1]
-
Hazardous to the Aquatic Environment (Long-term Hazard, Category 2): Toxic to aquatic life with long-lasting effects (H411).[1][2]
GHS Pictograms:
Health Hazard, Environmental Hazard
First-Aid Measures
-
Inhalation: Move the person to fresh air. If symptoms persist, consult a physician.[1][2][3]
-
Skin Contact: Wash the affected area with soap and water.[2][3] Generally, the product does not cause skin irritation.[1]
-
Eye Contact: Rinse opened eyes for several minutes under running water. If irritation persists, seek medical attention.[1][2][3]
-
Ingestion: Clean mouth with water and drink plenty of water. Do NOT induce vomiting. Seek medical attention if symptoms persist.[2][3]
Handling and Storage
Safe Handling:
-
Obtain special instructions before use.[2]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3]
-
Avoid prolonged or repeated exposure.[1]
-
Use in a well-ventilated area with appropriate exhaust ventilation.[3]
-
Wash hands thoroughly before breaks and at the end of work.[1]
Storage:
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety goggles with side-shields.[3]
-
Hand Protection: Wear protective gloves.[3]
-
Skin and Body Protection: Wear impervious clothing.[3]
-
Respiratory Protection: Use a suitable respirator if ventilation is inadequate or for handling large quantities.[3]
Experimental Protocols & Workflows
Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for reproducible experimental results.
-
Objective: To prepare a 10 mM stock solution of Dabrafenib in DMSO.
-
Materials:
-
Dabrafenib (lyophilized powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
For 5 mg of Dabrafenib powder (MW: 519.56 g/mol ), reconstitute in 962 µL of DMSO to achieve a 10 mM stock solution.[4]
-
Vortex briefly to ensure complete dissolution. Gentle warming may be applied if necessary.[4][8]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.[4]
-
Caption: Workflow for the preparation of a Dabrafenib stock solution.
In Vitro Cell Proliferation Assay
This protocol outlines a general procedure for assessing the effect of Dabrafenib on the proliferation of BRAF-mutant cancer cells.
-
Cell Seeding: Plate BRAF V600E mutant cells (e.g., SK-MEL-28) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Dabrafenib from the stock solution in the appropriate cell culture medium. Replace the existing medium with the medium containing the various concentrations of Dabrafenib. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).
-
Proliferation Assessment: Measure cell viability/proliferation using a suitable assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the log of the Dabrafenib concentration and determine the IC50 value using non-linear regression analysis.
Concluding Remarks
Dabrafenib is a powerful tool for investigating the MAPK/ERK signaling pathway and for the development of anticancer therapeutics. A thorough understanding of its physical properties and strict adherence to safety protocols are paramount for its effective and safe use in a research setting. This guide serves as a foundational resource, but it is essential to always consult the most current Safety Data Sheet from your supplier and relevant institutional safety guidelines.
References
-
ChemExper. (n.d.). 5-Methyl-1H-imidazo[4,5-B]pyridin-7-amine. [Link]
-
ChemExper. (n.d.). 5-Methyl-1H-imidazo[4,5-B]pyridin-7-amine. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. stemcell.com [stemcell.com]
- 3. hoelzel-biotech.com [hoelzel-biotech.com]
- 4. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]
- 5. medkoo.com [medkoo.com]
- 6. search.molmall.net [search.molmall.net]
- 7. search.molmall.net [search.molmall.net]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
